Abyssenine A
CAS No.:
Cat. No.: VC1933246
Molecular Formula: C25H38N4O4
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H38N4O4 |
|---|---|
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | (2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |
| Standard InChI | InChI=1S/C25H38N4O4/c1-7-16(4)22-25(32)28-20(12-15(2)3)23(30)27-11-10-17-8-9-21(33-6)18(13-17)14-19(26-5)24(31)29-22/h8-11,13,15-16,19-20,22,26H,7,12,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/b11-10-/t16-,19-,20-,22-/m0/s1 |
| Standard InChI Key | BAVHHCZUKBUMSO-WUXBUNLRSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)CC(C)C |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC(C)C |
Introduction
Chemical Structure and Properties
Abyssenine A (C25H38N4O4) has a molecular weight of 458.6 g/mol and is characterized by its 15-membered ring cyclopeptide alkaloid structure. The compound's IUPAC name is (2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione. This complex nomenclature reflects the intricate stereochemistry and functional groups present in the molecule. The compound features several stereogenic centers and functional groups that contribute to its biological activity and synthetic challenge.
Physical and Chemical Properties
Abyssenine A possesses distinct chemical properties that are characteristic of cyclopeptide alkaloids. The table below summarizes the key physical and chemical properties of Abyssenine A:
| Property | Value |
|---|---|
| Molecular Formula | C25H38N4O4 |
| Molecular Weight | 458.6 g/mol |
| Standard InChIKey | BAVHHCZUKBUMSO-WUXBUNLRSA-N |
| Structure Type | Cyclopeptide alkaloid with 15-membered ring |
| Functional Groups | Methoxy, methylamino, enamide, lactam |
| Stereogenic Centers | Multiple (including positions 6S, 9S, 12S) |
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmaceutical research.
Discovery and Isolation
Abyssenine A belongs to a class of cyclopeptide alkaloids that are typically isolated from plants. Cyclopeptide alkaloids like Abyssenine A have been isolated from various plant species, particularly those in the Rhamnaceae family . These compounds are often found alongside related alkaloids such as mucronines, which share similar structural features and biological activities .
The isolation of cyclopeptide alkaloids typically involves extraction from plant material followed by purification using chromatographic techniques. The complex structure of these compounds makes their isolation challenging, requiring sophisticated analytical methods for structure elucidation and characterization.
Total Synthesis
The first total synthesis of Abyssenine A was achieved with a longest linear sequence of 15 steps, representing a significant achievement in synthetic organic chemistry . This synthesis demonstrated innovative approaches to constructing complex natural products.
Synthetic Strategy
The synthetic approach to Abyssenine A centered on an efficient copper-mediated Ullmann coupling/Claisen rearrangement sequence . This innovative methodology allowed for both ipso and ortho functionalization of aromatic iodide 4, which was crucial for synthesizing the aromatic core of the molecule . The synthetic utility of copper-catalyzed coupling reactions was further demonstrated in installing the enamide functionality with a concomitant straightforward macrocyclization, starting from acyclic α-amido-ω-vinyl iodide 13 .
Key Steps in the Synthesis
The total synthesis of Abyssenine A involved several key transformations:
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Copper-mediated Ullmann coupling for the formation of the aromatic core
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Claisen rearrangement for ortho functionalization
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Installation of the enamide functionality through copper-catalyzed coupling
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Macrocyclization to form the 15-membered ring structure
These synthetic methods highlight the innovative approaches used to construct complex natural products like Abyssenine A, reflecting the intricacies involved in producing such valuable compounds . The successful total synthesis of Abyssenine A has provided researchers with access to this compound for further biological studies and potential applications in drug discovery.
Biological Activities
Cyclopeptide alkaloids, including Abyssenine A, have been reported to exhibit various biological activities that make them potential candidates for drug development. While specific studies on Abyssenine A's biological activities are somewhat limited, its classification as a cyclopeptide alkaloid suggests potential for similar properties observed in this compound class.
Antimicrobial Properties
Cyclopeptide alkaloids have demonstrated antimicrobial activity against various pathogens. These compounds can disrupt bacterial cell membranes or interfere with essential bacterial processes, making them potential candidates for antibiotic development . The structural features of Abyssenine A, particularly its cyclic peptide backbone, may contribute to its potential antimicrobial properties.
Structure-Activity Relationships
Understanding the structure-activity relationships of Abyssenine A and related compounds is crucial for developing derivatives with enhanced biological activities or improved pharmacokinetic properties. The complex structure of Abyssenine A, with its multiple functional groups and stereogenic centers, provides numerous opportunities for structural modifications that could lead to compounds with improved properties.
Comparison with Related Compounds
Abyssenine A shares structural and functional similarities with other cyclopeptide alkaloids. Table 2 presents a comparison between Abyssenine A and related compounds:
| Compound | Structure Type | Biological Activity | Synthetic Method |
|---|---|---|---|
| Abyssenine A | Cyclopeptide with 15-membered ring | Potential antimicrobial, antiviral | Copper-mediated reactions, Ullmann coupling |
| Abyssenine B | Cyclopeptide | Antimicrobial, Antitumor | Copper-mediated reactions |
| Mucronine E | Cyclopeptide | Antitumor | Olefination |
| Paliurine E | Cyclopeptide | Neuroprotective | Macrocyclization |
This comparison highlights the structural diversity within the cyclopeptide alkaloid family and suggests that subtle structural differences may lead to distinct biological activities. Understanding these structure-activity relationships could guide the development of novel derivatives with enhanced pharmacological properties.
Research Challenges and Future Directions
Despite the advances in understanding Abyssenine A's structure and synthesis, several challenges and opportunities for future research remain.
Synthetic Challenges
The complex structure of Abyssenine A presents significant synthetic challenges. While the first total synthesis has been reported, there is still room for developing more efficient synthetic routes with higher yields and fewer steps . Exploring alternative synthetic strategies could lead to more accessible methods for producing Abyssenine A and related compounds.
Biological Evaluation
Given the limited availability of specific data on Abyssenine A's biological activities, more targeted biological assays are needed to fully understand its potential applications. Future research should focus on:
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Comprehensive antimicrobial screening against various pathogens
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Evaluation of antiviral activity against different viruses
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Assessment of anticancer properties in various cancer cell lines
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Investigation of potential immunomodulatory effects
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Studies on the mechanism of action at the molecular level
Structure Modification
Exploring structural modifications of Abyssenine A could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. Systematic structure-activity relationship studies could identify the key structural features responsible for the compound's biological activities and guide the design of more potent analogs.
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